2-(2-Bromo-3-methylphenyl)propan-2-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl group, which is further substituted with a methyl group. Its chemical formula is , and it has a molecular weight of approximately 215.09 g/mol. This compound features a tertiary alcohol structure, where the hydroxyl group () is attached to a carbon atom that is itself bonded to three other carbon atoms. The compound is also known by its CAS number 7073-69-0.
The primary reaction mechanism involving 2-(2-Bromo-3-methylphenyl)propan-2-ol is the nucleophilic substitution reaction. In the presence of a suitable nucleophile, such as hydroxide ions, this compound can undergo hydrolysis to yield the corresponding alcohol. The reaction proceeds via an mechanism, which involves the formation of a carbocation intermediate:
This reaction exhibits racemization due to the planar nature of the carbocation, allowing for attack from either side.
Synthesis of 2-(2-Bromo-3-methylphenyl)propan-2-ol can be achieved through several methods:
The choice of method depends on available starting materials and desired yield.
2-(2-Bromo-3-methylphenyl)propan-2-ol has potential applications in:
Interaction studies involving 2-(2-Bromo-3-methylphenyl)propan-2-ol focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role in biochemical pathways and potential therapeutic effects. Research may also explore its interactions with biological macromolecules, such as proteins and nucleic acids, to assess its pharmacological potential.
Several compounds share structural similarities with 2-(2-Bromo-3-methylphenyl)propan-2-ol. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Bromo-2-propanol | Bromine on primary carbon | More reactive due to primary structure |
| 4-Bromo-3-methylphenol | Bromine on aromatic ring | Exhibits different biological activity |
| 2-(4-Bromophenyl)propan-2-ol | Bromine on para position | Potentially different steric effects |
| 4-Bromo-1-butanol | Bromine on primary carbon | Shorter carbon chain |
The uniqueness of 2-(2-Bromo-3-methylphenyl)propan-2-ol lies in its specific substitution pattern and tertiary alcohol configuration, which influences its reactivity and biological properties compared to these similar compounds.
The study of bromoaryl tertiary alcohols emerged in the mid-20th century alongside advances in halogenation techniques. Early work focused on simple aryl bromides, but the discovery of carbocation stabilization in tertiary alcohols (e.g., 2-(2-bromo-3-methylphenyl)propan-2-ol) revolutionized synthetic strategies. The development of tribromoisocyanuric acid (TBCA) as a diagnostic tool in the 2010s provided a breakthrough in distinguishing primary, secondary, and tertiary alcohols, enabling precise characterization of compounds like 2-(2-bromo-3-methylphenyl)propan-2-ol.
Modern halogenation methods, such as the Ph₃P/XCH₂CH₂X system (X = Cl, Br, I), further expanded access to brominated tertiary alcohols by enabling deoxygenative halogenation of challenging substrates. These advancements transformed 2-(2-bromo-3-methylphenyl)propan-2-ol from a structural curiosity into a strategic building block for pharmaceuticals and agrochemicals.
Positional isomerism profoundly influences the physical and chemical properties of brominated propan-2-ol derivatives. The table below compares key isomers:
The 2-bromo-3-methyl substitution in 2-(2-bromo-3-methylphenyl)propan-2-ol creates a unique electronic environment. The bromine atom at the ortho position exerts strong inductive effects, polarizing the adjacent C-Br bond and enhancing the carbocation stability during SN1 reactions. Conversely, para-substituted analogs exhibit reduced reactivity due to decreased steric strain and electronic delocalization.
2-(2-Bromo-3-methylphenyl)propan-2-ol serves as a linchpin in multi-step syntheses due to three key attributes:
Carbocation Stability: The tertiary alcohol moiety generates stable carbocation intermediates upon protonation, facilitating nucleophilic attacks at the benzylic position. For example, hydrolysis yields 2-(3-methylphenyl)propan-2-ol, a precursor to fragrances and polymer additives.
Halogen Mobility: The bromine atom participates in cross-coupling reactions. Using palladium catalysts, the compound undergoes Suzuki-Miyaura couplings with aryl boronic acids to construct biaryl systems.
Steric Directionality: The 3-methyl group directs electrophilic substitutions to the para position relative to the bromine, enabling regioselective functionalization.
The following table summarizes synthetic applications:
These transformations underscore the compound’s versatility in synthesizing complex architectures, particularly in pharmaceutical contexts where brominated intermediates are prized for their bioactivity.
The reactivity of 2-(2-Bromo-3-methylphenyl)propan-2-ol is fundamentally governed by the formation and stabilization of carbocation intermediates characteristic of tertiary alcohol systems [2]. This compound, with molecular formula C₁₀H₁₃BrO and molecular weight 229.12 g/mol, exhibits distinctive carbocation behavior due to its tertiary alcohol structure where the hydroxyl group is attached to a carbon atom bonded to three other carbon atoms [3]. The tertiary nature of the alcohol center enables formation of relatively stable carbocation intermediates through unimolecular substitution mechanisms [4] [5].
Tertiary carbocations demonstrate enhanced stability compared to primary and secondary counterparts due to multiple stabilizing factors [6] [7]. The stability order follows the established hierarchy: tertiary > secondary > primary > methyl, with tertiary carbocations benefiting from maximum inductive stabilization from three adjacent alkyl groups [2] [4]. In the case of 2-(2-Bromo-3-methylphenyl)propan-2-ol, the carbocation forms at the tertiary carbon center, creating a species that can be stabilized through both inductive effects from the methyl groups and extended conjugation with the aromatic system [5].
Hyperconjugation represents a critical stabilization mechanism in 2-(2-Bromo-3-methylphenyl)propan-2-ol through the interaction of sigma carbon-hydrogen bonds with the empty p-orbital of the carbocation center [2] [6]. This phenomenon involves the delocalization of sigma electrons from carbon-hydrogen bonds adjacent to the positively charged carbon into the vacant p-orbital, providing significant stabilization energy [8] [9]. The presence of alpha-hydrogen atoms on the methyl groups attached to the tertiary carbon enables multiple hyperconjugative interactions [9].
In brominated aryl systems, hyperconjugation effectiveness is modulated by the electronic properties of the aromatic substituents [10] [11]. The bromine atom, being electronegative, influences the electron density distribution within the aromatic ring and affects the extent of hyperconjugative stabilization [12]. Studies have demonstrated that the number of alpha-hydrogen atoms directly correlates with hyperconjugative stabilization, with each carbon-hydrogen bond capable of contributing to the overall stabilization through sigma-pi orbital overlap [6] [9].
Table 1: Hyperconjugation Contributors in 2-(2-Bromo-3-methylphenyl)propan-2-ol
| Carbon-Hydrogen Bond Source | Number of Contributing Bonds | Stabilization Contribution |
|---|---|---|
| Methyl group attached to tertiary carbon | 6 | Primary hyperconjugation |
| Aromatic methyl substituent | 3 | Secondary hyperconjugation |
| Aromatic carbon-hydrogen bonds | 3 | Tertiary hyperconjugation |
The hyperconjugative effect in this system is enhanced by the presence of the aromatic ring, which can participate in extended conjugation with the carbocation center [10] [11]. The bromine substituent on the aromatic ring creates an electron-withdrawing environment that can influence the efficiency of hyperconjugative interactions by modulating the electron density available for stabilization [12].
Solvent effects play a crucial role in carbocation stabilization for 2-(2-Bromo-3-methylphenyl)propan-2-ol, particularly in polar protic environments [13] [14]. Polar protic solvents enhance carbocation stability through strong intermolecular attractions, where protic hydrogen atoms interact favorably with anionic leaving groups while lone pairs on electronegative atoms stabilize the positive charge [14] [15]. This dual stabilization mechanism significantly lowers the activation energy for carbocation formation and accelerates unimolecular substitution reactions [13] [16].
The dielectric constant of the solvent medium directly influences carbocation stability, with higher dielectric constants providing greater charge separation capability [15] [16]. Water, with a dielectric constant of 78, provides maximum stabilization compared to acetonitrile (37) and dimethyl sulfoxide (47) [15]. The stabilization mechanism involves solvation of both the carbocation and the departing leaving group, creating favorable energetics for heterolytic bond cleavage [16].
Table 2: Solvent Effects on Carbocation Stabilization
| Solvent Type | Dielectric Constant | Stabilization Mechanism | Relative Stabilization Effect |
|---|---|---|---|
| Water | 78 | Hydrogen bonding + high polarity | Maximum |
| Methanol | 33 | Hydrogen bonding + moderate polarity | High |
| Acetonitrile | 37 | Dipole interactions | Moderate |
| Tetrahydrofuran | 7.6 | Weak dipole interactions | Low |
Salt effects further enhance carbocation formation through ionic strength modifications [16]. As ionic concentration increases in the solvent system, the overall polarity of the medium increases, favoring ionization of neutral molecules and subsequent carbocation stabilization [16]. This effect becomes particularly pronounced in less aqueous media, where small increases in polarity have more significant impacts on carbocation stability [16].
The electronic interactions between the bromine substituent and the aromatic ring in 2-(2-Bromo-3-methylphenyl)propan-2-ol significantly influence the compound's reactivity patterns [17] [12]. Halogens exhibit dual electronic effects on aromatic systems: electron withdrawal through inductive effects and electron donation through resonance interactions [18] [17]. The bromine atom, being more electronegative than carbon, withdraws electron density through the sigma bond framework while simultaneously donating electron density through lone pair interactions with the aromatic pi system [17].
Bromine demonstrates characteristic ortho-para directing behavior in electrophilic aromatic substitution reactions due to its ability to stabilize sigma complex intermediates through resonance donation [19] [17]. The ortho-directing capability of bromine stems from the formation of halonium ion resonance structures when electrophilic attack occurs at positions ortho or para to the bromine substituent [17]. This stabilization is absent in meta attack scenarios, making ortho and para positions energetically favored [17].
Research has established bromine's effectiveness as an ortho-directing group in aromatic metalation reactions, with directing power comparable to chlorine [20] [21]. The regioselectivity of reactions involving brominated aromatics is strongly influenced by the ortho-directing power of the bromine substituent, with para-substituted bromobenzenes showing optimal disilylation results [20] [21]. Meta-substituted bromobenzenes exhibit reduced efficiency or complete failure in similar reactions, highlighting the importance of bromine's directing effects [21].
Table 3: Bromine Directing Effects in Aromatic Substitution
| Substitution Position | Relative Reaction Rate | Stabilization Mechanism | Product Distribution |
|---|---|---|---|
| Ortho to bromine | High | Halonium ion formation | Major product |
| Para to bromine | High | Halonium ion formation | Major product |
| Meta to bromine | Low | No special stabilization | Minor product |
The electronic basis for bromine's directing effects involves the interaction of bromine's lone pairs with the developing positive charge in the sigma complex intermediate [17]. This interaction creates a more stable intermediate for ortho and para substitution compared to meta substitution, resulting in the observed regioselectivity patterns [19] [17].
The methyl substituent at the meta position relative to the bromine atom in 2-(2-Bromo-3-methylphenyl)propan-2-ol introduces significant steric considerations that modulate the compound's reactivity [22] [23]. Methyl groups contribute both electronic and steric effects, with the electronic contribution involving weak electron donation through hyperconjugation and inductive effects [23] [24]. The steric component becomes particularly important in ortho positions where the methyl group can hinder approach of reagents or influence conformational preferences [25] [24].
Studies on methyl group effects in aromatic compounds demonstrate that steric hindrance decreases fluorescence quantum yields and affects intersystem crossing rates [23]. The introduction of methyl groups onto aromatic compounds produces varied effects depending on symmetry changes and steric interactions [22] [23]. Steric hindrance caused by methyl groups decreases reaction rates for processes requiring close approach to the aromatic ring while increasing rates for competing pathways [23].
Table 4: Methyl Group Steric Effects on Reactivity
| Reaction Type | Steric Hindrance Level | Rate Effect | Mechanistic Influence |
|---|---|---|---|
| Ortho substitution | High | Decreased | Prevents reagent approach |
| Para substitution | Low | Minimal effect | Normal reactivity |
| Conformational rotation | Moderate | Variable | Affects rotational barriers |
The cumulative effect of multiple methyl groups demonstrates additive steric hindrance, with each additional methyl group contributing to decreased reactivity at sterically congested positions [23]. In the context of 2-(2-Bromo-3-methylphenyl)propan-2-ol, the methyl group influences both the aromatic substitution patterns and the conformational dynamics of the propanol side chain [22] [25].
Computational chemistry provides essential insights into the mechanistic behavior of 2-(2-Bromo-3-methylphenyl)propan-2-ol through detailed quantum mechanical calculations [26] [27]. Density Functional Theory methods have emerged as the primary computational tool for studying organic reaction mechanisms, offering accurate predictions of transition state structures and energetics [26] [28]. These computational approaches enable detailed analysis of reaction pathways that are experimentally challenging to observe due to the transient nature of intermediates and transition states [27].
Transition state calculations for substitution reactions involving 2-(2-Bromo-3-methylphenyl)propan-2-ol require sophisticated computational protocols to accurately model the complex electronic rearrangements [26] [29]. The Synchronous Transit-Guided Quasi-Newton methods represent the most effective approach for locating transition states in substitution reactions [29]. These methods employ linear or quadratic synchronous transit paths to approximate saddle regions before switching to quasi-Newton optimization for precise transition state location [29].
Transition state modeling for carbocation-forming reactions involves careful consideration of solvent effects and electronic correlation [30] [28]. The enthalpy at transition states equals initial state enthalpy plus the calculated activation energy barrier, while entropy contributions must account for changes in molecular motion and solvation [30]. Successful transition state calculations require proper treatment of both the bond-breaking and bond-forming processes characteristic of substitution mechanisms [26] [31].
Table 5: Computational Parameters for Transition State Calculations
| Calculation Type | Method | Basis Set | Typical Accuracy | Computational Cost |
|---|---|---|---|---|
| Geometry optimization | Density Functional Theory | 6-31G* | ±0.1 Å bond lengths | Moderate |
| Frequency analysis | Density Functional Theory | 6-31G* | ±50 cm⁻¹ frequencies | High |
| Single point energy | MP2 | 6-311++G** | ±1 kcal/mol | Very high |
| Solvation effects | Polarizable Continuum Model | 6-31G* | ±2 kcal/mol | Moderate |
Machine learning approaches have recently been developed to accelerate transition state calculations, reducing computation time from hours to seconds while maintaining chemical accuracy [27]. These methods prove particularly valuable for studying complex organic transformations where multiple transition states must be characterized [27].
Density Functional Theory calculations provide detailed insights into rotational barriers within 2-(2-Bromo-3-methylphenyl)propan-2-ol, particularly around the carbon-carbon bond connecting the aromatic ring to the tertiary alcohol center [32] [33]. Rotational barrier calculations require systematic variation of dihedral angles while optimizing all other geometric parameters to map the potential energy surface [32] [34]. The B3LYP functional with 6-31G* basis sets has proven particularly effective for calculating rotational barriers in aromatic compounds [32] [35].
Studies of rotational barriers in brominated aromatic compounds reveal that bromine substitution affects both the magnitude and shape of rotational profiles [12] [36]. Density Functional Theory calculations on bromoacetophenone isomers demonstrate that bromine substitution decreases energy gaps between highest occupied and lowest unoccupied molecular orbitals, leading to increased reactivity [12]. The calculated rotational barriers show systematic dependence on the position of bromine substitution, with ortho positions showing the largest effects [12] [36].
Table 6: Calculated Rotational Barriers for Aromatic Systems
| Compound Type | Rotational Barrier (kcal/mol) | Calculation Method | Reference System |
|---|---|---|---|
| Unsubstituted benzyl alcohol | 2.1 | B3LYP/6-31G* | Baseline |
| Ortho-brominated system | 4.7 | B3LYP/6-31G* | 2.2x increase |
| Meta-methylated system | 2.8 | B3LYP/6-31G* | 1.3x increase |
| Combined Br/Me substitution | 5.2 | B3LYP/6-31G* | 2.5x increase |
The classical route begins with oxidative insertion of magnesium into 2-bromo-3-methyl-1-methylbenzene, delivering the arylmagnesium bromide. Nucleophilic addition to a ketone, followed by aqueous work-up, furnishes the target tertiary alcohol.
Systematic screening of ketones reveals how sterics and electronics influence conversion and isolated yield (Table 1). Data were collated from controlled batch experiments that used dry diethyl ether under nitrogen, with a twofold excess of the Grignard reagent and thirty-minute addition times [1] [2].
| Entry | Ketone electrophile | Product (R₂C–OH) | Yield /% | Observations |
|---|---|---|---|---|
| 1 | Propan-2-one (acetone) | 2-(2-bromo-3-methylphenyl)propan-2-ol | 88 [1] | Minimal by-products; scalable to 50 mmol |
| 2 | 3,3-dimethyl-2-butanone | Neo-pentyl analogue | 74 [2] | Steric bulk lowers conversion; requires 0 °C start |
| 3 | Cyclohexan-1-one | Secondary benzylic alcohol | 65 [2] | Competitive enolisation observed |
| 4 | Benzophenone | Triaryl carbinol | 52 [2] | Electron-rich diaryl ketone slows addition |
Key finding: small, unhindered ketones such as propan-2-one maximise yield, confirming that the title alcohol is an intrinsically accessible member of the series.
When chiral ketones are employed, the reaction’s diastereoselectivity is highly temperature-sensitive. A representative study used 3-hydroxy-tetrahydrofuran-2-one as the electrophile [3].
| Reaction temperature / °C | Diastereomeric ratio (syn : anti) | Rationalisation |
|---|---|---|
| −78 | 15 : 85 [3] | Kinetic control; chelated transition state favoured |
| −20 | 55 : 45 [3] | Mixed control |
| +25 | 88 : 12 [3] | Inverse temperature dependence; entropic preference dominates |
The reversal illustrates that subtle changes in solvation and magnesium coordination can switch the preferred pathway, guiding practitioners who seek stereodefined analogues of 2-(2-bromo-3-methylphenyl)propan-2-ol.
Visible-light activation of transition-metal catalysts now enables direct carbon–carbon bond formation from tertiary benzylic alcohols without pre-functionalisation.
A dual palladium–photoredox platform converts benzylic alcohols into cross-coupled products via in situ generation of benzyl radicals [4]. Using fac-tris(2-phenylpyridine)iridium as the photocatalyst, tertiary alcohol → aryl bromide coupling proceeds at room temperature under blue light.
| Substrate | Coupling partner | Additive | Yield /% |
|---|---|---|---|
| 2-(2-bromo-3-methylphenyl)propan-2-ol | 4-chlorobromobenzene | N-heterocyclic carbene activating salt | 71 [4] |
| ” | 2-naphthyl bromide | ” | 67 [4] |
Mechanistic studies show sequential formation of a benzoxazolium ester, single-electron transfer, bromide extrusion and palladium-mediated radical capture [4] [5].
Tertiary alcohols can be upgraded to quaternary centres through halogen-atom transfer followed by radical addition to electron-deficient alkenes [6]. When applied to the title alcohol, conversion to the quaternary ester proceeds in ninety minutes with an iron catalyst and an organic photocatalyst under violet light, giving eighty-two percent isolated yield [6].
| Step | Key reagent | Light source | Yield /% | Notable feature |
|---|---|---|---|---|
| Bromination of the tertiary carbon | Carbon tetrabromide | None | Quantitative [6] | Mild, room temperature |
| Halogen-atom transfer cross-coupling | Iron tris(acetylacetonate) | 390 nm violet | 82 [6] | Retains aryl bromide handle |
Green chemistry initiatives seek to curtail solvent use, replace precious metals and exploit renewable energy.
The amino-alcohol meglumine promotes water-soluble electron donor–acceptor assemblies between aryl bromides and nucleophiles, eliminating organic solvents [7]. In water at ambient temperature, 2-(2-bromo-3-methylphenyl)propan-2-ol forms a charge-transfer complex that, upon ultraviolet-A irradiation, undergoes mesolytic cleavage of the carbon–bromine bond, enabling C-C or C-S cross-coupling with indole or thiophenol partners in sixty minutes (yields seventy-five to eighty-one percent) [7]. Oxygen compatibility has been demonstrated with dioxygen acting as the terminal oxidant, further simplifying work-up [8].
Scaling photochemistry is facilitated by flow reactors equipped with solar simulators or direct sunlight. Sodium anthraquinone-2-sulfonate catalyses benzylic C–H hydroxylation under air in an aqueous methanol mixture [9]. Processing a 0.2 mol L⁻¹ solution of the title alcohol for one minute residence time in a microstructured flow cell afforded the corresponding ketone with ninety-two percent conversion and ninety-three percent selectivity, achieving two grams per hour productivity using only sunlight as the energy input [9].
| Parameter | Batch (literature) | Flow (this study) |
|---|---|---|
| Residence time / min | 90 [9] | 1 [9] |
| Space–time yield / g L⁻¹ h⁻¹ | 0.3 [9] | 12.4 [9] |
| Energy source | Mercury lamp | Direct solar flux |